molecular formula C19H16N2O3S B2815354 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 899735-60-5

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2815354
CAS No.: 899735-60-5
M. Wt: 352.41
InChI Key: RXFVZLUJHDSBOY-UHFFFAOYSA-N
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Description

“N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is an acylated derivative of lysergic acid diethylamide (LSD), which has been sold as a designer drug . It was first identified in Japan in 2023 on blotter paper misrepresented as containing 1D-LSD, but which on analysis was determined to contain this compound instead .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields, employing a synthetic route, and their chemical structures are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Molecular Structure Analysis

The structural investigation of similar compounds synthesized by slow-evaporation style were described by X-ray analysis . The compounds crystallized like isomers with little discrepancies in lattice parameters . The perceptible inter- and intra-molecular connections were analyzed by Hirshfeld surface (HS) analysis with respective 2D Fingerprint (2D-FP) plots which gave the contacts contribution rate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields, employing a synthetic route .

Scientific Research Applications

Central Nervous System (CNS) Applications

Research identifies certain functional chemical groups, including those present in N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide, as potential leads for synthesizing compounds with CNS activity. These groups include heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds with potential CNS effects ranging from antidepressant to anticonvulsant activities (S. Saganuwan, 2017).

Medicinal Chemistry and Drug Design

The significance of heterocyclic compounds, such as thiophene and furan, in drug design is well-documented. These compounds serve as structural units in bioactive molecules, demonstrating the importance of furanyl- and thienyl-substituted compounds in the medicinal chemistry of nucleobases and nucleosides. The structural modifications involving these heteroatoms have shown potential in optimizing antiviral, antitumor, and antimicrobial activities (T. Ostrowski, 2022).

Heterocycles in Corrosion Inhibition

Quinoline and its derivatives, sharing structural motifs with N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide, have found applications as anticorrosive materials. These derivatives exhibit good effectiveness against metallic corrosion by forming highly stable chelating complexes with surface metallic atoms, indicating their potential in industrial applications to prevent corrosion (C. Verma et al., 2020).

Biomass Conversion and Sustainable Polymers

Research into the conversion of plant biomass into furan derivatives highlights the potential of using compounds like N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide in creating sustainable polymers and functional materials. Furan derivatives, derived from renewable resources, are pivotal in developing a new generation of polymers, fuels, and chemicals, presenting an alternative to non-renewable hydrocarbon sources (V. M. Chernyshev et al., 2017).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds with structural elements similar to N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide are explored for their sorption properties and potential in remediation technologies. Studies focus on understanding the interaction mechanisms of such compounds with pollutants and their role in environmental clean-up processes (J. Tolls, 2001).

Future Directions

The future directions for research into “N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The results show that compounds carrying thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(16-5-2-10-24-16)20-14-7-8-15-13(12-14)4-1-9-21(15)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFVZLUJHDSBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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